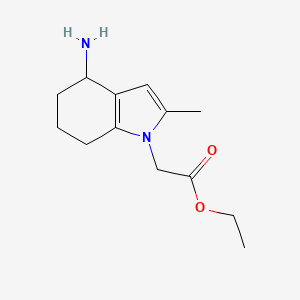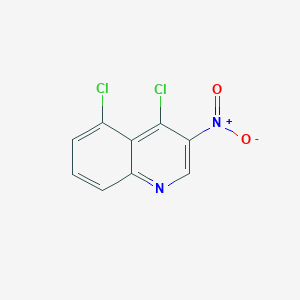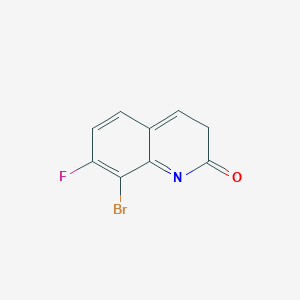
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be adapted to produce various indole derivatives by modifying the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. For example, methanesulfonic acid (MsOH) can be used as a catalyst in the Fischer indole synthesis to achieve good yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer double bonds or oxygen-containing groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydroindol-1-yl)acetate |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)8-15-9(2)7-10-11(14)5-4-6-12(10)15/h7,11H,3-6,8,14H2,1-2H3 |
Clave InChI |
VSMVHIAYPGBZFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=CC2=C1CCCC2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)


![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)

